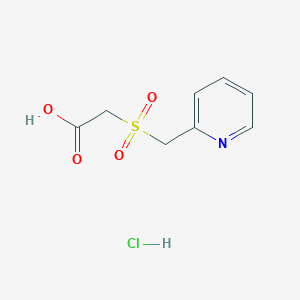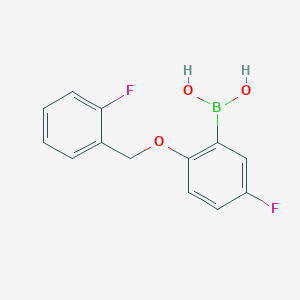
(5-Fluoro-2-((2-fluorobenzyl)oxy)phenyl)boronic acid
Übersicht
Beschreibung
“(5-Fluoro-2-((2-fluorobenzyl)oxy)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are known to be valuable building blocks in organic synthesis . They are generally stable and easy to handle, making them important for organic synthesis .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a well-studied field. One common method involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .Molecular Structure Analysis
The molecular formula of “(5-Fluoro-2-((2-fluorobenzyl)oxy)phenyl)boronic acid” is C13H11BF2O3, with a molecular weight of 264.03 .Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in various chemical reactions. For instance, they can undergo Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters has also been reported .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Natural Product Synthesis
Fluorescence Studies
Studies on boronic acid derivatives, such as 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have shown significant applications in fluorescence-based research. These compounds' interactions with various substances, including aniline, result in fluorescence quenching. This property is instrumental in studying different molecular interactions and conformations (H. S. Geethanjali et al., 2015).
Catalysis in Amide Formation
The derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, which include fluorine substitutions, have shown increased reactivity as catalysts in direct amide formation between carboxylic acids and amines. This application demonstrates the potential of fluoro-substituted boronic acids in catalysis, particularly in improving reaction conditions and efficiency (K. Arnold et al., 2008).
Saccharide Recognition and Binding Studies
Phenyl boronic acids, including fluorine-substituted variants, play a crucial role in saccharide recognition. These compounds can bind to sugars, which is critical in designing sensors and recognition systems for carbohydrates. Studies on 2-methoxy-5-fluoro phenyl boronic acid have demonstrated its ability to bind various sugars, with different binding affinities influenced by the sugar's structure (P. Bhavya et al., 2016).
Chemical Sensing and Chemosensors
Boronic acid derivatives, including fluorine-substituted ones, are used in developing chemosensors for detecting various biologically relevant species. Their binding properties with molecules like fluoride ions and diols make them suitable for sensors that monitor carbohydrates, dopamine, metal ions, and hydrogen peroxide (Zhiqian Guo et al., 2012).
Crystal Structure Analysis and Supramolecular Chemistry
Fluorine-substituted phenylboronic acids are analyzed for their crystal structures and supramolecular organization. The study of their hydrogen-bonded structures and interactions provides insights into their properties and potential applications in material science (Izabela D. Madura et al., 2014).
Wirkmechanismus
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, due to their ability to form reversible covalent bonds with diols .
Mode of Action
Boronic acids are known for their ability to form reversible covalent bonds with diols, a property that is often exploited in the design of enzyme inhibitors .
Biochemical Pathways
Boronic acids are often used in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It is known that boronic acids and their esters are only marginally stable in water, which could influence their bioavailability .
Result of Action
Boronic acids and their derivatives have been used in the development of synthetic ‘boron-lectins’, for the fishing of glycoproteins from complex mixtures, for the site-oriented immobilization of antibodies and for biorthogonal conjugations .
Action Environment
The stability of boronic acids and their derivatives can be influenced by factors such as ph and the presence of diols .
Eigenschaften
IUPAC Name |
[5-fluoro-2-[(2-fluorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF2O3/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJLFDJFAAAQCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCC2=CC=CC=C2F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655562 | |
| Record name | {5-Fluoro-2-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256358-52-7 | |
| Record name | {5-Fluoro-2-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



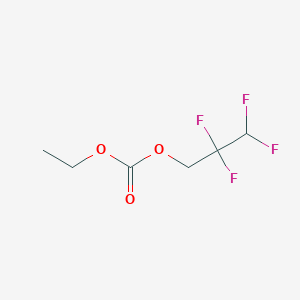
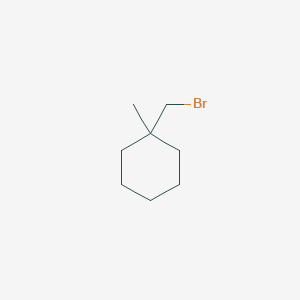
![4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1438005.png)
![Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate](/img/structure/B1438010.png)
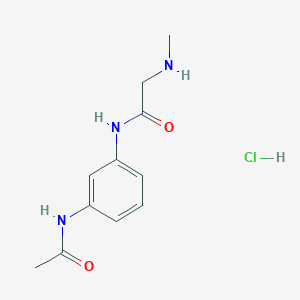
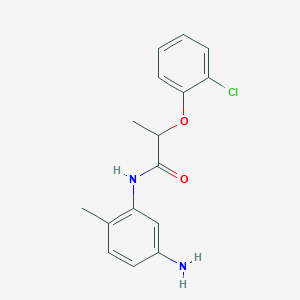
![N-[(2,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1438013.png)
![[4-(2,6-Dimethylmorpholin-4-yl)-3-fluorophenyl]methanamine](/img/structure/B1438015.png)

![4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1438020.png)

![2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1438023.png)
